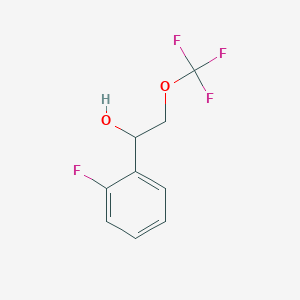
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound that features both fluorine and trifluoromethoxy groups attached to an ethan-1-ol backbone. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the introduction of the fluorine and trifluoromethoxy groups onto an ethan-1-ol scaffold. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from a suitable precursor, such as 2-fluorobenzene, and introducing the trifluoromethoxy group via nucleophilic substitution.
Grignard reactions: Using a Grignard reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the hydroxyl group to form ethers.
Substitution: Halogenation or other substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethers.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluorophenyl)-2-methoxyethan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both fluorine and trifluoromethoxy groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or the OECD Existing Chemicals Database would be beneficial.
Eigenschaften
Molekularformel |
C9H8F4O2 |
|---|---|
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChI-Schlüssel |
IGLNTQCRASXSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(COC(F)(F)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


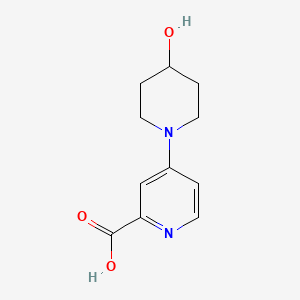

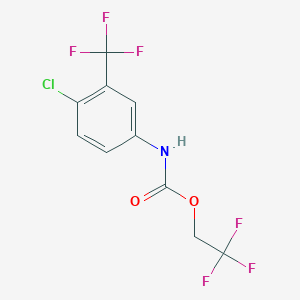
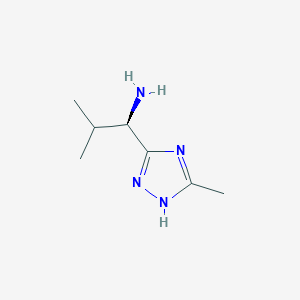
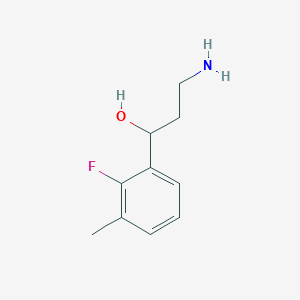

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
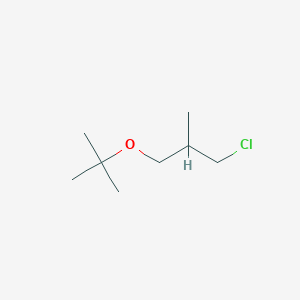
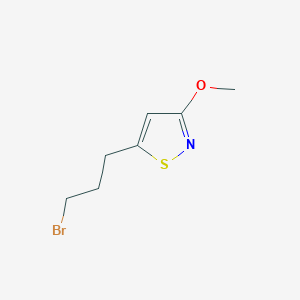
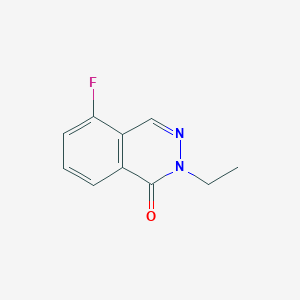
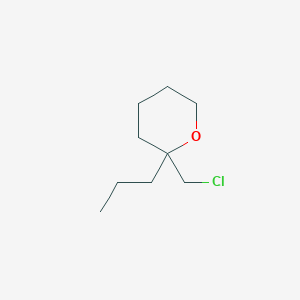
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)
